molecular formula C15H13N3O2 B3833135 N-(5-methyl-3-isoxazolyl)-N'-1-naphthylurea

N-(5-methyl-3-isoxazolyl)-N'-1-naphthylurea

Cat. No.: B3833135
M. Wt: 267.28 g/mol
InChI Key: GKOCMEUWNPXLON-UHFFFAOYSA-N
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Description

“N-(5-methyl-3-isoxazolyl)acetamide” is a compound with the molecular formula C6H8N2O2 . It’s related to a variety of other compounds, including “N-(5-methyl-3-isoxazolyl)benzamide” and “3-methyl-N-(5-methyl-3-isoxazolyl)benzamide”, which have the molecular formulas C11H10N2O2 and C12H12N2O2, respectively .


Molecular Structure Analysis

The molecular structure of “N-(5-methyl-3-isoxazolyl)acetamide” has been analyzed and its molecular weight is 140.14 Da . Other related compounds, such as “N-(5-methyl-3-isoxazolyl)benzamide” and “3-methyl-N-(5-methyl-3-isoxazolyl)benzamide”, have molecular weights of 202.22 Da and 216.24 Da, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(5-methyl-3-isoxazolyl)acetamide” include a molecular weight of 140.14 Da and a molecular formula of C6H8N2O2 .

Scientific Research Applications

Chemistry and Pharmacology Insights

N-(5-methyl-3-isoxazolyl)-N'-1-naphthylurea, as part of the naphthalene derivatives class, shares structural similarities with naphthoquinones like 7-Methyljuglone (7-MJ). 7-MJ, with diverse biological activities, is known for its antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Its hemi-synthesis and pharmacological applications have been extensively researched, setting a precedent for the potential of related naphthalene derivatives in various therapeutic domains (Mbaveng & Kuete, 2014).

Pharmacological Aspects

The pharmacological scope of compounds structurally similar to this compound is significant. Isoxazoline derivatives, another class of nitrogen and oxygen-containing heterocycles, have gained prominence in medicinal chemistry, especially as anticancer agents. Their existence in natural sources, isolation methods, and utilization as anticancer agents highlight the versatility and potential of these compounds in medicinal applications (Kaur et al., 2014).

Mechanism of Action

While the mechanism of action for “N-(5-methyl-3-isoxazolyl)-N’-1-naphthylurea” is not available, a related compound, “sulfamethoxazole”, is known to interfere with folic acid synthesis in susceptible bacteria .

Safety and Hazards

The safety data sheet for “4-acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” suggests that it may be harmful if swallowed and it’s suspected of causing genetic defects .

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-9-14(18-20-10)17-15(19)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOCMEUWNPXLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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